molecular formula C22H21NO5S B11491929 N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide

N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B11491929
M. Wt: 411.5 g/mol
InChI Key: GWGZUPIKYGPWLU-UHFFFAOYSA-N
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Description

N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoylphenoxy group, an ethyl linkage, and a methoxybenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the benzoylation of substituted phenols under low temperature conditions. This is followed by a Fries rearrangement using anhydrous aluminum chloride as a catalyst to yield hydroxy benzophenones . The final step involves the reaction of these intermediates with appropriate sulfonamide derivatives under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups.

Scientific Research Applications

N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial cell division by targeting key functional proteins, such as FtsZ, which is essential for bacterial cytokinesis . Additionally, its sulfonamide moiety can interfere with enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its methoxybenzenesulfonamide moiety, in particular, enhances its potential as a therapeutic agent by improving its solubility and stability.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2-(4-benzoylphenoxy)ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C22H21NO5S/c1-27-19-11-13-21(14-12-19)29(25,26)23-15-16-28-20-9-7-18(8-10-20)22(24)17-5-3-2-4-6-17/h2-14,23H,15-16H2,1H3

InChI Key

GWGZUPIKYGPWLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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